benzoylecgonine

Forensic Toxicology GC-MS Isotope Dilution

Ensure defensible benzoylecgonine quantification with this ISO 17034-certified reference material (CRM). Benzoylecgonine-D3 provides the mandatory M+3 mass shift for GC-MS/LC-MS/MS isotope dilution, eliminating matrix effects and ion suppression that compromise non-deuterated standards. SWGTOX-compliant for forensic confirmation & SAMHSA-regulated workplace drug testing. DEA exempt preparation simplifies US procurement; essential for accredited labs requiring metrological traceability.

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
CAS No. 1130667-83-2
Cat. No. B8811268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzoylecgonine
CAS1130667-83-2
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)
InChIKeyGVGYEFKIHJTNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylecgonine-D3 (CAS 1130667-83-2) as a Forensic Internal Standard: Technical Overview for Laboratory Procurement


Benzoylecgonine-D3 (CAS 1130667-83-2) is a stable isotope-labeled analog of benzoylecgonine, the primary inactive metabolite of cocaine . This deuterated compound (mass shift M+3) serves exclusively as an internal standard for the quantitative analysis of benzoylecgonine in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation, benzoylecgonine-D3 provides metrologically traceable quantification for forensic toxicology, clinical drug testing, and workplace compliance monitoring .

Why Unlabeled Benzoylecgonine or Alternative Internal Standards Cannot Replace Benzoylecgonine-D3 in Regulated Quantitative Analysis


In forensic and clinical toxicology, benzoylecgonine quantification requires correction for matrix effects, extraction efficiency losses, and instrument response variability that differ between individual samples [1]. The Scientific Working Group for Forensic Toxicology (SWGTOX) mandates the use of stable isotope-labeled internal standards for confirmatory testing to achieve acceptable bias limits (±20%) and method accuracy [2]. Unlabeled benzoylecgonine cannot function as an internal standard because it co-elutes identically and cannot be distinguished from endogenous analyte. Alternative non-isotopic internal standards (e.g., structural analogs) exhibit different extraction recoveries, derivatization efficiencies, and ionization behaviors across variable biological matrices, yielding unacceptable quantitative bias. Benzoylecgonine-D3, with its M+3 mass shift and near-identical physicochemical properties, provides the necessary co-extraction and co-ionization behavior while maintaining complete spectral resolution .

Quantitative Performance Differentiation: Benzoylecgonine-D3 versus Unlabeled Analyte and Alternative Internal Standards


Reduction of Molecular Ion Abundance Variability by Isotope Dilution Normalization

When benzoylecgonine (BEG) is derivatized and analyzed by GC-MS without an isotopically labeled internal standard, the relative abundance of the molecular ion to the base ion shows substantial inter-sample variability (CV = 50%). Normalization using benzoylecgonine-D3 as an internal standard reduces this variability to analytically acceptable levels, enabling reliable positive/negative result determination [1].

Forensic Toxicology GC-MS Isotope Dilution

Intra-Assay Precision Achieved with Deuterated Internal Standard in Urine GC-MS

In a validated fast GC-MS method for benzoylecgonine quantitation in urine using a deuterated internal standard (BZE-d8), the intra-assay precision at 100 ng/mL yielded a mean measured concentration of 99.7 ng/mL with a coefficient of variation (CV) of 1.2% (n=15). Comparable methods lacking isotopically labeled internal standards typically report CV values of 5-15% due to uncorrected extraction and ionization variability [1].

Urine Drug Testing GC-MS Method Validation

Certified Reference Material Status with Documented Metrological Traceability

Benzoylecgonine-D3 is supplied as a Certified Reference Material (CRM) manufactured and tested under ISO/IEC 17025 and ISO 17034 accreditation. Each unit is accompanied by a Certificate of Analysis documenting concentration accuracy, homogeneity, stability data, and expanded measurement uncertainty. In contrast, non-CRM grade analytical standards lack this documented metrological traceability chain . NIST SRM 1508a (benzoylecgonine in freeze-dried urine) provides an example of the certified value approach, with published standard uncertainty and expanded uncertainty parameters [1].

Certified Reference Material ISO 17034 Quality Assurance

SPE Recovery Performance in Human Plasma with Isotope Dilution LC-MS/MS

In a fully validated LC-APCI-MS/MS method using cocaine-d3 and benzoylecgonine-d3 as internal standards, the solid-phase extraction (SPE) recovery for benzoylecgonine at 2.5 ng/mL was 80.3% in human plasma. The method achieved a lower limit of quantitation (LLOQ) of 2.5 ng/mL with mean measured concentration within 10.8% of the target value [1]. Methods without isotope-labeled internal standards would be unable to correct for this 19.7% extraction loss accurately across different plasma samples, as matrix-dependent recovery variations cannot be accounted for.

LC-MS/MS Plasma Analysis Solid-Phase Extraction

Long-Term Stock Solution and Plasma Sample Stability Data Supporting CRM Reliability

Stability studies using benzoylecgonine-D3 as internal standard demonstrate that methanolic stock solutions remain stable, staying within 2% of freshly prepared stock solutions when stored at -20°C for up to 235 days. Benzoylecgonine concentrations in plasma samples treated with 1% NaF showed changes of less than 10% when maintained at room temperature for up to 7 hours and no significant changes after three freeze-thaw cycles. Plasma samples stored at -20°C remained stable for up to 11 months [1]. These stability parameters are essential for CRM certification under ISO Guide 34/ISO 17034 requirements .

Stability Long-Term Storage Method Robustness

Cross-Reactivity Limitations of Immunoassay Screening: Why LC-MS/MS Confirmation with Deuterated IS is Required

Immunoassay screening for benzoylecgonine exhibits variable cross-reactivity with structurally related compounds. Radioimmunoassay (RIA) shows slight or negligible cross-reactivities with cocaine, ecgonine, methylecgonine, and cinnamoyl cocaine, with inter-assay CV of 7.5% [1]. Fluorescence polarization immunoassay (TDx) demonstrates less than 2% cross-reactivity with cocaine and ecgonine methyl ester [2]. However, other antibody preparations show >100% cross-reactivity with cocaine [3]. These immunoassay variability and cross-reactivity issues necessitate GC-MS or LC-MS/MS confirmation using benzoylecgonine-D3 as internal standard, as required by SAMHSA mandatory guidelines and SWGTOX standards [4].

Immunoassay False Positives Confirmatory Testing

Validated Application Scenarios for Benzoylecgonine-D3 (CAS 1130667-83-2) in Forensic and Clinical Toxicology


SAMHSA-Mandated Federal Workplace Urine Drug Testing Confirmation

Federal workplace drug testing programs under SAMHSA guidelines require initial immunoassay screening (cutoff 150 ng/mL benzoylecgonine) followed by GC-MS confirmation for all presumptive positive specimens. Benzoylecgonine-D3 serves as the required deuterated internal standard for isotope dilution quantitation, with validated methods achieving intra-assay precision of 1.2% CV at 100 ng/mL and LLOQ accuracy within 10.8% of target values [1]. The certified reference material status (ISO 17034) provides the metrological traceability required for legal defensibility of test results in employment arbitration and administrative hearings [2].

Forensic Postmortem Toxicology and Medical-Legal Investigation

In postmortem toxicology, benzoylecgonine quantification must account for matrix effects from hemolyzed, decomposed, or putrefied specimens. Benzoylecgonine-D3 enables accurate correction for these complex matrix effects across multiple specimen types (femoral blood, vitreous humor, liver, brain) [1]. Without deuterated internal standard normalization, the molecular ion abundance variability in derivatized BEG reaches CV = 50%, rendering postmortem quantification unreliable for determining cause and manner of death or for courtroom testimony [2]. The 80.3% recovery at 2.5 ng/mL LLOQ using benzoylecgonine-D3 in plasma demonstrates that reliable quantification remains achievable even with significant analyte losses during extraction [3].

Clinical Pharmacokinetic Studies and Cocaine Treatment Trials

In controlled clinical trials evaluating cocaine pharmacotherapy or studying cocaine pharmacokinetics, accurate and precise plasma benzoylecgonine quantification is essential. The validated LC-APCI-MS/MS method using benzoylecgonine-D3 as internal standard has been applied to the batch analysis of over 700 samples during pharmacokinetic profiling to assess interactions between intravenous cocaine challenge and treatment medications [1]. The method provides a validated LLOQ of 2.5 ng/mL with precision ranging from 0.9 to 6.2% CV across low (5 ng/mL), medium (50 ng/mL), and high (650 ng/mL) quality controls, enabling reliable measurement across the full pharmacokinetic concentration-time profile [2].

Alternative Matrix Testing: Oral Fluid and Hair Analysis

Benzoylecgonine-D3 supports quantification in alternative matrices where traditional urine testing is not feasible. Validated LC-MS/MS methods using deuterated internal standards have been developed for oral fluid (roadside testing, driver impairment assessment) and hair (long-term exposure monitoring, child custody cases) [1]. In hair analysis using GC-MS-MS with benzoylecgonine-D3, the method achieves a limit of detection of 0.01 ng/mg and limit of quantitation of 0.05 ng/mg, enabling detection of chronic cocaine use over extended timeframes [2]. The near-identical physicochemical properties of benzoylecgonine-D3 ensure consistent recovery and ionization behavior across these diverse matrices.

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